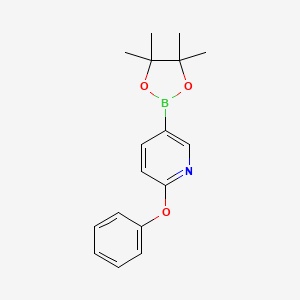![molecular formula C13H11Cl2NO B1358664 3-[(2,4-Dichloro-1-naphthyl)oxy]azetidine CAS No. 719993-89-2](/img/structure/B1358664.png)
3-[(2,4-Dichloro-1-naphthyl)oxy]azetidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(2,4-Dichloro-1-naphthyl)oxy]azetidine, also known as DCNA, is a synthetic compound with a molecular formula of C13H11Cl2NO . It has a wide range of applications in scientific research and industry.
Molecular Structure Analysis
The molecular structure of this compound consists of 13 carbon atoms, 11 hydrogen atoms, 2 chlorine atoms, and 1 nitrogen and oxygen atom each . The average mass is 268.138 Da and the monoisotopic mass is 267.021759 Da .Applications De Recherche Scientifique
Neuroprotective Applications
3-[(2,4-Dichloro-1-naphthyl)oxy]azetidine, under the derivative name KHG26792, has shown neuroprotective effects. It is effective in reducing hypoxia-induced toxicity in microglial cells, a significant aspect of brain health and function. The compound has been demonstrated to reduce the hypoxia-induced expression and activity of caspase-3 in BV-2 microglial cells, along with decreasing hypoxia-induced inducible nitric oxide synthase protein expression, and nitric oxide accumulation. It also attenuates hypoxia-induced protein nitration, reactive oxygen species production, and NADPH oxidase activity. These effects are accompanied by the suppression of hypoxia-induced protein expression of hypoxia-inducible factor 1-alpha and NADPH oxidase-2 (Kim et al., 2016).
Anti-Inflammatory and CNS Disease Applications
The azetidine derivative KHG26792 protects against ATP-induced activation of NFAT and MAPK pathways through P2X7 receptor in microglia. This suggests a potential use of KHG26792 in treating diseases of the CNS related to activated microglia. It decreases ATP-induced TNF-α release from BV-2 microglia and inhibits ATP-induced increases in IL-6, PGE2, NO, ROS, CXCL2, and CCL3 (Kim et al., 2015).
Application in Brain Ischemia/Reperfusion Injury
KHG26792 has shown benefits in ischaemia/reperfusion (I/R) brain injury models. It improves neurological deficits and brain oedema and suppresses I/R-induced apoptosis. Additionally, it significantly attenuates I/R-induced inflammation and oxidative stress, suggesting an anti-inflammatory and antioxidant role. This highlights the potential of KHG26792 in protecting against I/R injury in the brain, although its clinical relevance is yet to be determined (Kim et al., 2017).
Propriétés
IUPAC Name |
3-(2,4-dichloronaphthalen-1-yl)oxyazetidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2NO/c14-11-5-12(15)13(17-8-6-16-7-8)10-4-2-1-3-9(10)11/h1-5,8,16H,6-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQNRTHFJSDEPHR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)OC2=C(C=C(C3=CC=CC=C32)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


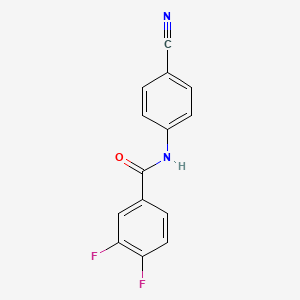

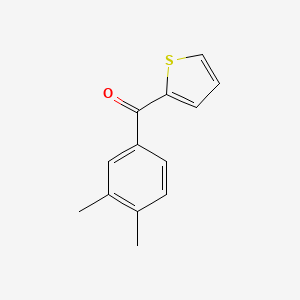
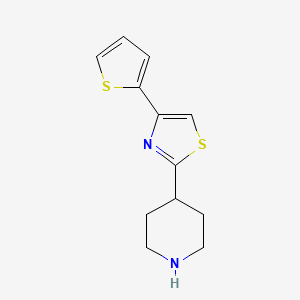
![[4-(3-Chlorophenyl)oxan-4-yl]methanamine](/img/structure/B1358599.png)

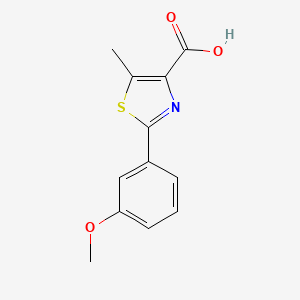
![4-[(2-methoxyphenyl)methyl]-1-{[(4-methylphenyl)methyl]sulfanyl}-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B1358614.png)

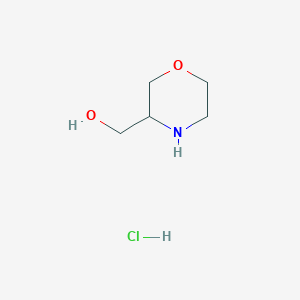
![4,7-Dichlorobenzo[b]thiophene](/img/structure/B1358624.png)
